N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C21H17N7O2S and its molecular weight is 431.47. The purity is usually 95%.
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Scientific Research Applications
Complexation and Copper-Assisted Ring Transformation : 2-(1H-Tetrazol-1-yl)thiazole, a related compound, shows a notable reaction with copper(II) chloride, leading to complexation and ring transformation. This indicates potential applications in coordination chemistry and material science (Voitekhovich et al., 2019).
Antitubercular Activity : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis, highlighting their potential in developing new antitubercular agents (Patel & Telvekar, 2014).
Antimicrobial and Growth-Promoting Properties : Derivatives of N,N-disubstituted β-amino acids with thiazole show discrete antimicrobial activity. Additionally, a specific compound was found to enhance rapeseed growth, suggesting agricultural applications (Mickevičius et al., 2013).
Insecticidal Activity : Tetrazolinone derivatives, structurally related to the queried compound, demonstrate significant insecticidal activity against Tetranychus cinnabarinus. This points to potential applications in pest control (Luo & Yang, 2007).
Xanthine Oxidase Inhibition : N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives act as novel xanthine oxidase inhibitors, suggesting their use in treating diseases like gout where xanthine oxidase is a target (Zhang et al., 2019).
Anticancer Potential : Certain 4-aminoantipyrine-based heterocycles exhibit significant anti-breast cancer activity, indicating their potential as therapeutic agents in oncology (Ghorab et al., 2014).
Anticancer Activity of Thiazole Derivatives : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides show promising anticancer activity against lung adenocarcinoma cells, highlighting their relevance in cancer research (Evren et al., 2019).
Antimicrobial and Antifungal Activities : Novel derivatives of 1, 3, 4-thiadiazole were synthesized with reported activities as antibacterial and antifungal agents, indicating potential medical applications (Ameen & Qasir, 2017).
Mechanism of Action
Target of Action
Similar compounds bearing 1,2,3-triazole derivatives have been tested for their anticancer activity towards human cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
Compounds with similar structures have been shown to exhibit anticancer activity . They may interact with cellular targets, leading to changes that inhibit the growth and proliferation of cancer cells.
Biochemical Pathways
Given its potential anticancer activity, it may affect pathways related to cell growth and proliferation .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have demonstrated moderate to high anticancer activity against various human cancer cell lines . This suggests that the compound may have a similar effect.
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2S/c29-19(11-6-15-4-2-1-3-5-15)25-21-24-17(13-31-21)12-20(30)23-16-7-9-18(10-8-16)28-14-22-26-27-28/h1-11,13-14H,12H2,(H,23,30)(H,24,25,29)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMQQFQAFDGTDP-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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